2,3-Dimethylphenylzinc iodide

Vue d'ensemble

Description

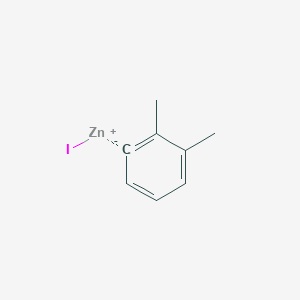

2,3-Dimethylphenylzinc iodide is an organozinc compound with the molecular formula (CH₃)₂C₆H₃ZnI. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3-Dimethylphenylzinc iodide can be synthesized through the reaction of 2,3-dimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

2,3-Dimethylphenyl iodide+Zinc→2,3-Dimethylphenylzinc iodide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dimethylphenylzinc iodide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-iodide bond is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Solvents: Tetrahydrofuran (THF) is the most commonly used solvent.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.

Applications De Recherche Scientifique

2,3-Dimethylphenylzinc iodide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.

Biological Studies: It is utilized in the modification of biomolecules for research purposes.

Mécanisme D'action

The mechanism of action of 2,3-Dimethylphenylzinc iodide involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc-iodide bond and promotes the formation of the new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dimethylphenylzinc iodide

- 2,5-Dimethylphenylzinc iodide

- 3,4-Dimethylphenylzinc iodide

Uniqueness

2,3-Dimethylphenylzinc iodide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This positional isomerism can lead to different reaction outcomes compared to other dimethylphenylzinc iodide compounds.

Activité Biologique

2,3-Dimethylphenylzinc iodide (C8H9IZn) is an organozinc compound that has garnered attention in organic synthesis due to its reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in medicinal chemistry.

- Molecular Formula : C8H9IZn

- Molar Mass : 297.45 g/mol

- Density : 1.026 g/mL at 25 °C

- Boiling Point : 65 °C

- Solubility : Soluble in tetrahydrofuran (THF) at a concentration of 0.5 M

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its application in biological systems.

- Toxicological Data : The compound is classified under hazardous materials due to its potential to release flammable gases upon contact with water and its acute toxicity when ingested. It is important to handle this compound with care, as it poses risks to the central nervous system and respiratory system .

| Hazard Classification | Description |

|---|---|

| Acute Tox. 4 | Harmful if swallowed |

| Carc. 2 | Suspected of causing cancer |

| Eye Irrit. 2 | Causes serious eye irritation |

| Flam. Liq. 2 | Flammable liquid |

| STOT SE 3 | May cause respiratory irritation |

Applications in Synthesis

This compound is primarily used as a reagent in organic synthesis.

- Reactivity : It acts as a nucleophile in various reactions, including cross-coupling reactions and conjugate additions.

- Synthesis of Pharmaceuticals : Its ability to form carbon-carbon bonds makes it valuable for synthesizing complex organic molecules relevant to medicinal chemistry.

Research Findings

Recent literature highlights the versatility of organozinc compounds like this compound:

- A study demonstrated its use in iron-catalyzed conjugate addition reactions . The yields were significantly improved by optimizing reaction conditions, indicating the compound's efficacy as a synthetic intermediate.

- Further research into its biological properties could pave the way for developing new antimicrobial agents or therapeutic compounds.

Propriétés

IUPAC Name |

1,2-dimethylbenzene-6-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUGEENSJXVFJM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=C1C.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.